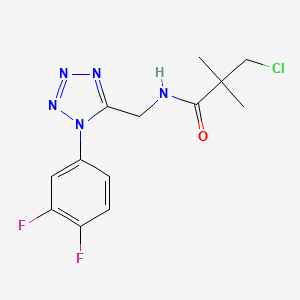
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide is a synthetic organic compound, featuring a combination of chloro, difluorophenyl, and tetrazole groups. It showcases unique chemical properties due to its structural elements, making it a significant candidate for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide, several steps and reaction conditions must be meticulously followed:
Tetrazole Formation: : The preparation typically starts with the formation of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and an acid catalyst.
Intermediate Formation: : The next step involves converting the 3,4-difluorophenyl tetrazole derivative into a corresponding halide via chlorination using thionyl chloride or phosphorus pentachloride.
Amidation Reaction: : The final step involves reacting the chlorinated intermediate with 2,2-dimethylpropanamide in the presence of a base like triethylamine, promoting nucleophilic substitution to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large-scale reactors, ensuring precise control over temperature, pressure, and reactant concentrations. Continuous flow methods and high-throughput screening techniques optimize the yield and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives, often facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions typically result in the removal of chloro or difluoro groups, producing simpler derivatives, usually performed under hydrogenation conditions with palladium catalysts.
Substitution: : The compound is also prone to nucleophilic substitution reactions, especially at the chloro group, where nucleophiles like amines or thiols can replace the chloro group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon, sodium borohydride.
Substituting Agents: : Amines, thiols, alkoxides.
Major Products Formed
科学的研究の応用
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide finds diverse applications:
Chemistry: : Used as a reagent in organic synthesis for constructing complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor, affecting specific biological pathways.
Medicine: : Investigated as a potential pharmaceutical compound, particularly for its anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of agrochemicals and specialty polymers.
作用機序
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its tetrazole moiety is crucial for binding, mimicking natural substrates or inhibitors. The pathways involved often include signal transduction and metabolic processes, crucial for the compound's biological effects.
類似化合物との比較
Compared to other tetrazole-containing compounds, 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide stands out due to its unique combination of chloro and difluoro groups. These confer distinct chemical reactivity and biological activity, setting it apart from analogs like:
3-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
The presence of both chloro and difluoro groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2N5O/c1-13(2,7-14)12(22)17-6-11-18-19-20-21(11)8-3-4-9(15)10(16)5-8/h3-5H,6-7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGLEKWPHLTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)
![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
![5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2528964.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2528972.png)
